molecular formula C14H7Cl2FN2OS B2976810 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 709000-32-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2976810
CAS No.: 709000-32-8
M. Wt: 341.18
InChI Key: QJQQVCKNCHDGNQ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting specific biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of immune responses.

Comparison with Similar Compounds

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:

This compound stands out due to its unique combination of substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQVCKNCHDGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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